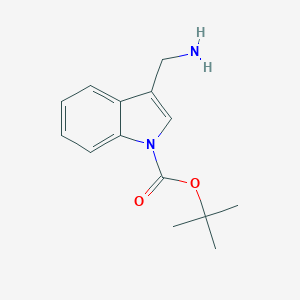

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a chemical compound that features a tert-butyl group attached to an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. This is achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, often facilitated by the presence of the Boc protecting group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Bases: Triethylamine, sodium hydroxide (NaOH)

Acids: Trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit a wide range of biological activities.

Medicine: Indole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique structural properties

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Similar in structure but with a phenyl ring instead of an indole ring.

S-pregabalin: Contains an aminomethyl group but differs in the overall structure and therapeutic applications.

Uniqueness

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold that can be modified to produce a wide range of derivatives with varying activities, making this compound particularly valuable in research and development .

Biological Activity

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H16N2O2 and a molecular weight of approximately 246.30 g/mol. It features an indole ring, which is known for its involvement in various biological processes, alongside an aminomethyl group and a tert-butyl ester at the carboxylic acid position. The presence of these functional groups contributes to its reactivity and versatility in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors or other neurotransmitter systems, potentially modulating signaling pathways associated with mood regulation and cognition.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Cellular Pathways : Research indicates that it might influence cellular pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Neuroprotective Effects : Compounds structurally similar to this compound have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

- Cytotoxicity : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications at the indole positions have been shown to enhance cytotoxicity through mechanisms involving microtubule disruption .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | Hydroxymethyl group instead of aminomethyl | Potentially similar neuroprotective effects |

| Methyl 3-(aminomethyl)-1H-indole-1-carboxylate | Methyl ester instead of tert-butyl | Varying pharmacological profiles |

| Ethyl 3-(aminomethyl)-1H-indole-1-carboxylate | Ethyl ester instead of tert-butyl | Different solubility and activity |

This table illustrates how modifications can significantly alter solubility, reactivity, and biological interactions, emphasizing the uniqueness of this compound within its class.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neuroprotection : A recent study investigated the neuroprotective effects of indole derivatives, including this compound. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

- Anticancer Activity : Another study focused on the cytotoxic effects against glioblastoma cells. The findings revealed that certain derivatives induced cell death through methuosis, a form of cell death distinct from apoptosis, highlighting their potential as anticancer agents .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWCVSPHUGAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451364 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188988-46-7 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.